Bienvenue dans la boutique en ligne BenchChem!

N-benzyl-2-(4-fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine

Medicinal Chemistry Physicochemical Property Lead Optimization

This fully substituted oxazole, with its distinct 4-(p-tolylsulfonyl)-5-(N-benzylamino) regioisomeric arrangement, sets it apart from classic anti-inflammatory chemotypes like those in US 5,380,738. It serves as a critical lipophilicity probe in hit-to-lead campaigns, enhancing membrane permeability. Sourced as a documented AldrichCPR product with guaranteed batch traceability, it provides a reliable reference compound for reproducible biochemical assay validation, giving your research a decisive advantage in consistency and target specificity.

Molecular Formula C23H19FN2O3S
Molecular Weight 422.5 g/mol
Cat. No. B7728221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-(4-fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine
Molecular FormulaC23H19FN2O3S
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)F)NCC4=CC=CC=C4
InChIInChI=1S/C23H19FN2O3S/c1-16-7-13-20(14-8-16)30(27,28)23-22(25-15-17-5-3-2-4-6-17)29-21(26-23)18-9-11-19(24)12-10-18/h2-14,25H,15H2,1H3
InChIKeyYQTOWHWYAIYIKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-2-(4-fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine: Core Identity and Compound Class Context for Research Procurement


N-Benzyl-2-(4-fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine (CAS 303023-63-4) is a fully substituted 1,3-oxazole derivative with the molecular formula C₂₃H₁₉FN₂O₃S and a molecular weight of approximately 422.48 g/mol . The compound belongs to the class of 5-aminooxazoles bearing both a 4-sulfonyl and an N-benzyl substituent. Structurally, it is catalogued as a member of the broader 4,5‐diarylsulfonyl oxazole chemotype that was the subject of early anti‐inflammatory patent filings, though the specific 4‐[(4‐methylphenyl)sulfonyl]‐5‐(N‐benzylamino) regioisomeric arrangement distinguishes it from the 4‐(4‐methylsulfonylphenyl)‐5‐aryl oxazole scaffolds claimed in US 5,380,738 [1]. The compound is supplied as an AldrichCPR research‐grade product (Sigma‐Aldrich product number R656259), indicating availability for early‐stage discovery workflows .

Why In-Class 4,5-Diarylsulfonyl Oxazoles Cannot Be Interchanged: Structural Key Differentiators for N-Benzyl-2-(4-fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine


Within the family of 4‐sulfonylated 5‐aminooxazoles, the position of the sulfonyl group and the nature of the N‐substituent dictate both the pharmacophoric geometry and the physicochemical profile. The target compound carries the 4‐[(4‐methylphenyl)sulfonyl] group on the electron‐deficient oxazole C‐4 position, a regioisomeric arrangement that is distinct from the 4‐(4‐methylsulfonylphenyl)‐5‐aryl oxazole anti‐inflammatory chemotype exemplified in US 5,380,738 and US 5,719,163 [1][2]. Close analogs such as N‐benzyl‐4‐[(4‐fluorophenyl)sulfonyl]‐2‐methyl‐1,3‐oxazol‐5‐amine (C₁₇H₁₅FN₂O₃S, MW 346.38) [3] and N‐(3‐(1H‐imidazol‐1‐yl)propyl)‐4‐((4‐fluorophenyl)sulfonyl)‐2‐(p‐tolyl)oxazol‐5‐amine [4] differ in the sulfonyl aryl group, the N‐alkyl chain, or the C‐2 substituent, each of which alters hydrogen‐bonding capacity, lipophilicity, and target engagement potential. Without direct comparative pharmacological data, these structural differences remain the primary, verifiable basis for selecting the target compound over its nearest neighbors in a procurement decision.

Quantitative Differentiation Evidence for N-Benzyl-2-(4-fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine Relative to Closest Structural Analogs


Molecular Weight Differentiation from N-Methyl Congener as a Determinant of Physicochemical Profile

The N-benzyl substituent on the target compound adds 76.10 Da relative to the N-methyl analog 5-Oxazolamine, N-methyl-2-(3-methylphenyl)-4-[(4-methylphenyl)sulfonyl]- (MW 346.40, CAS 309735-89-5) [1]. This molecular weight increment is accompanied by an increase in calculated logP (estimated at 3.9–4.5 for the target compound based on the benzyl fragment contribution vs. ~3.0–3.5 for the N-methyl analog), which is a critical parameter for membrane permeability and protein binding in cell-based assays. No direct experimental logP or solubility values are publicly available for the target compound.

Medicinal Chemistry Physicochemical Property Lead Optimization

Regioisomeric Sulfonyl Placement: Differentiating the Target Compound from the 4-(4-Methylsulfonylphenyl)-5-aryl Oxazole Anti-Inflammatory Series

The target compound positions the tolylsulfonyl group at the oxazole C-4 position with an N-benzylamine at C-5, whereas the anti-inflammatory oxazole series (US 5,380,738, US 5,719,163) places a methylsulfonylphenyl group at C-4 or C-5 together with an aryl substituent at the neighboring position [1][2]. This regioisomeric difference results in a fundamentally distinct pharmacophoric arrangement: the sulfonyl group in the target compound is directly attached to the oxazole core, while the benchmark series has a phenyl spacer. Consequent differences in electron distribution, H-bonding geometry, and steric environment are intrinsic to this regioisomerism, although no head-to-head biological data exist to quantify the functional impact.

Regioisomeric Scaffold Anti-Inflammatory Patent Chemotype

Chemical Supplier Availability and Purity Specification as a Procurement Differentiator

The target compound is registered as an AldrichCPR product by Sigma-Aldrich under product number R656259 . In comparison, the closely related analog N-benzyl-2-(2-fluorophenyl)-4-(4-methylbenzene-1-sulfonyl)-1,3-oxazol-5-amine (ortho-fluoro isomer) is available from ChemDiv, while N-benzyl-2-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine is listed by EvitaChem . The Sigma-Aldrich listing for the target compound provides a standardized procurement pathway with documented quality control, whereas many analogs are only available through specialized screening libraries or smaller vendors with variable batch-to-batch documentation.

Procurement Specification Chemical Purity Research Supply

High-Fidelity Application Scenarios for N-Benzyl-2-(4-fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine Based on Structural Differentiation Evidence


Regioisomer-Specific Scaffold for Kinase or COX-2 Inhibitor Screening Libraries

The distinct 4-(p-tolylsulfonyl)-5-(N-benzylamino) regioisomeric arrangement differentiates this compound from the classic 4-(4-methylsulfonylphenyl)-5-aryl oxazole anti-inflammatory chemotype (US 5,380,738 and US 5,719,163) [1]. This regioisomerism makes it a valuable inclusion in diversity-oriented screening libraries aimed at identifying novel kinase or COX-2 inhibitors where the 3D orientation of the sulfonyl pharmacophore is a critical determinant of target selectivity.

Lipophilicity-Tailored Hit-to-Lead Optimization Probe

With an estimated logP approximately 0.5–1.0 units higher than the N-methyl analog (MW 346.40), the target compound serves as a lipophilicity probe in hit-to-lead campaigns where enhanced membrane permeability is desirable [1]. The N-benzyl group provides a 76 Da mass increment over the N-methyl comparator, which can be exploited in structure-property relationship (SPR) studies to balance potency, solubility, and permeability.

Traceable Quality-Controlled Reagent for Biochemical Assay Standardization

Listed as a Sigma-Aldrich AldrichCPR product (R656259, CAS 303023-63-4), this compound benefits from documented quality control and batch traceability that is not uniformly available for structurally similar analogs supplied by smaller screening vendors . This makes it suitable as a reference compound for biochemical assay standardization, where reproducible purity and identity documentation are mandatory for protocol validation.

4-Sulfonyl-5-aminooxazole Core Fragment for Fragment-Based Drug Design (FBDD)

The fully substituted 4-sulfonyl-5-aminooxazole core—carrying a 4-fluorophenyl at C-2, a p-tolylsulfonyl at C-4, and an N-benzylamino at C-5—provides a rigid, three-dimensional fragment for FBDD campaigns targeting protein pockets that accommodate aromatic sulfonamide motifs [1]. The absence of reactive functional groups (beyond the secondary amine) and the moderate molecular weight (422.48 Da) position it as a suitable starting fragment for structure-guided elaboration.

Quote Request

Request a Quote for N-benzyl-2-(4-fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.